molecular formula C22H18N2O3 B5084770 2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B5084770
M. Wt: 358.4 g/mol
InChI Key: MSSAOHYTAKVORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as HPI-1, is a synthetic compound that belongs to the class of isoquinoline derivatives. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but it is believed to act as a DNA intercalator and topoisomerase inhibitor. It binds to the minor groove of DNA and stabilizes the DNA-topoisomerase complex, leading to the inhibition of DNA replication and transcription. 2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to induce oxidative stress and activate the p53 pathway, which plays a crucial role in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have several biochemical and physiological effects. In cancer cells, 2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. It also inhibits the production of pro-inflammatory cytokines, which can reduce inflammation in various diseases. Furthermore, 2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several advantages for lab experiments. It is a synthetic compound, which allows for easy reproducibility and scalability. It has also been extensively studied, and its mechanism of action is well understood. However, 2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, its cytotoxicity can be a concern, especially in in vivo studies.

Future Directions

There are several future directions for the study of 2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. One potential area of research is the development of 2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives with improved solubility and cytotoxicity profiles. Another area of research is the exploration of 2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione's potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the combination of 2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione with other drugs or therapies could enhance its efficacy and reduce its toxicity. Overall, 2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has shown great potential as a therapeutic agent, and further research is needed to fully understand its applications and limitations.

Synthesis Methods

2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be synthesized by a multi-step process that involves the condensation of 2-hydroxyacetophenone with pyrrolidine, followed by cyclization with phthalic anhydride. The final product is obtained after purification through column chromatography and recrystallization. The yield of 2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is typically around 50%, and the purity can be confirmed by NMR and HPLC analysis.

Scientific Research Applications

2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has shown promising results in several scientific research applications. In cancer research, 2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. It exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis through the activation of the p53 pathway. In addition, 2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

properties

IUPAC Name

2-(2-hydroxyphenyl)-6-pyrrolidin-1-ylbenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c25-19-9-2-1-8-18(19)24-21(26)15-7-5-6-14-17(23-12-3-4-13-23)11-10-16(20(14)15)22(24)27/h1-2,5-11,25H,3-4,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSAOHYTAKVORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=CC=C5O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-hydroxyphenyl)-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

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